molecular formula C10H13N3O5 B8076208 (R)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate

(R)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate

Cat. No.: B8076208
M. Wt: 255.23 g/mol
InChI Key: MMHIEIYRIHLUBE-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrrolidin-3-yloxy group and an oxalate moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrimidine derivatives and pyrrolidin-3-ol.

  • Reaction Steps:

  • Oxalate Formation: The oxalate group is introduced by reacting the intermediate with oxalic acid or its derivatives under controlled conditions.

Industrial Production Methods:

  • Batch Production: Industrial-scale synthesis often involves batch processes where raw materials are added in specific quantities and reaction conditions are tightly controlled.

  • Purification: The final product is purified using crystallization techniques to achieve the desired purity and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Strong nucleophiles, such as amines or alcohols, in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the pyrimidine ring.

  • Reduction Products: Reduced forms of the compound, often leading to the formation of secondary alcohols.

  • Substitution Products: Substituted pyrimidines with different functional groups.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a ligand in catalytic reactions.

  • Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (R)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Pyrrolidin-3-yloxy)pyridine: Similar structure but lacks the oxalate group.

  • (R)-3-Pyrrolidinol: A related compound with a pyrrolidine ring but different functional groups.

  • (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate: Another derivative with an ester group instead of the oxalate.

Uniqueness: (R)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is unique due to its combination of the pyrimidine ring, pyrrolidin-3-yloxy group, and oxalate moiety, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

oxalic acid;4-[(3R)-pyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.C2H2O4/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;3-1(4)2(5)6/h2,4,6-7,9H,1,3,5H2;(H,3,4)(H,5,6)/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHIEIYRIHLUBE-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=NC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=NC=NC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.